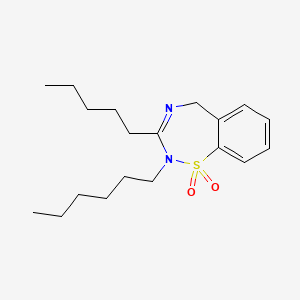
2,5-Dihydro-2-hexyl-3-pentyl-1,2,4-benzothiadiazepine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-3-pentyl-5H-1 is an organic compound that belongs to the class of alkanes Alkanes are saturated hydrocarbons consisting of carbon and hydrogen atoms arranged in a tree structure in which all the carbon-carbon bonds are single bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-pentyl-5H-1 can be achieved through several methods, including:
-
Alkylation of Alkanes: : This method involves the reaction of a primary alkyl halide with a suitable alkane in the presence of a strong base such as sodium hydride. The reaction typically occurs under mild conditions and results in the formation of the desired alkane.
-
Hydrogenation of Alkenes: : Another method involves the hydrogenation of alkenes. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the alkene to the corresponding alkane.
Industrial Production Methods
In an industrial setting, the production of 2-hexyl-3-pentyl-5H-1 can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-3-pentyl-5H-1 can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Although 2-hexyl-3-pentyl-5H-1 is already a saturated hydrocarbon, it can undergo reduction reactions to form smaller alkanes. This process typically requires strong reducing agents such as lithium aluminum hydride.
-
Substitution: : Halogenation is a common substitution reaction for alkanes. In the presence of halogens such as chlorine or bromine and under UV light, 2-hexyl-3-pentyl-5H-1 can form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), Bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, Aldehydes, Carboxylic acids
Reduction: Smaller alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2-Hexyl-3-pentyl-5H-1 has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkane reactivity and mechanisms of chemical reactions involving alkanes.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into the potential therapeutic applications of long-chain hydrocarbons, including their use as drug delivery agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals due to its stability and hydrophobic properties.
Wirkmechanismus
The mechanism of action of 2-hexyl-3-pentyl-5H-1 primarily involves its interaction with other molecules through van der Waals forces. These interactions are relatively weak but significant in the context of its applications in lubrication and as a hydrophobic agent. The long carbon chain allows for extensive surface contact with other molecules, enhancing its effectiveness in these roles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane: A shorter chain alkane with similar chemical properties but lower boiling point and different applications.
Pentane: Another shorter chain alkane, used primarily as a solvent and in the production of polystyrene.
Decane: A longer chain alkane with higher boiling point and used in similar applications as 2-hexyl-3-pentyl-5H-1.
Uniqueness
2-Hexyl-3-pentyl-5H-1 is unique due to its specific carbon chain length, which provides a balance between volatility and stability. This makes it particularly useful in applications requiring a stable, hydrophobic compound with moderate boiling point.
Eigenschaften
CAS-Nummer |
47328-55-2 |
|---|---|
Molekularformel |
C19H30N2O2S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-hexyl-3-pentyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C19H30N2O2S/c1-3-5-7-11-15-21-19(14-8-6-4-2)20-16-17-12-9-10-13-18(17)24(21,22)23/h9-10,12-13H,3-8,11,14-16H2,1-2H3 |
InChI-Schlüssel |
NKKCMMTTWVGXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
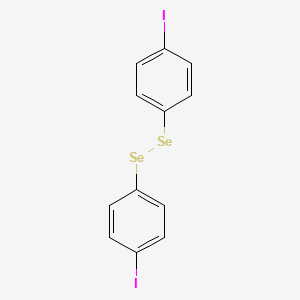
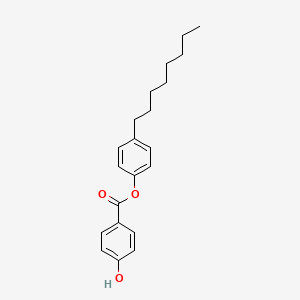
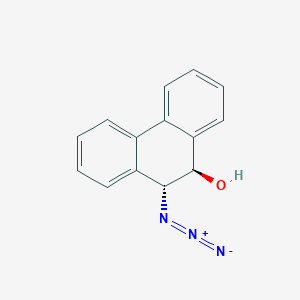
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
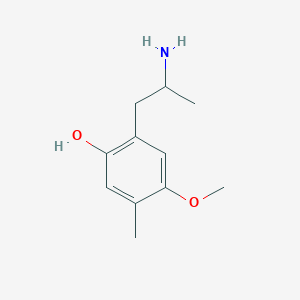
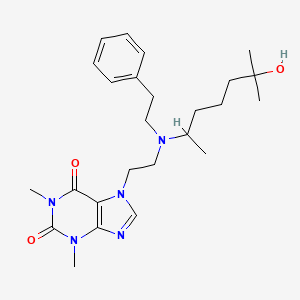
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
